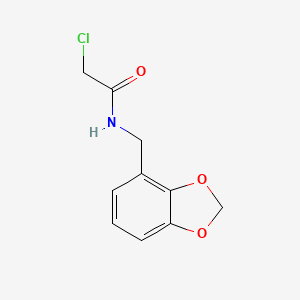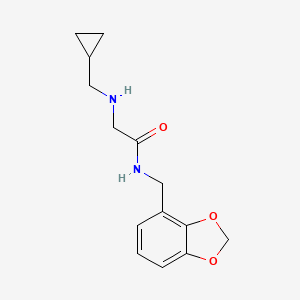![molecular formula C15H25N3O B7587342 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that enhances the activity of dopamine and norepinephrine in the brain.
Mecanismo De Acción
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced activity in the prefrontal cortex, which is responsible for executive function and attention.
Biochemical and Physiological Effects
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating, dry mouth, and dilated pupils. It also increases the release of glucose from the liver and can cause appetite suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the brain's dopamine and norepinephrine systems. However, it also has limitations, as it can have different effects in different individuals, making it difficult to generalize results.
Direcciones Futuras
There are several future directions for research on 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate. One area of interest is in developing more targeted therapies for ADHD and narcolepsy, which may be more effective and have fewer side effects than current treatments. Another area of interest is in studying the long-term effects of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate use, particularly in children and adolescents. Additionally, there is interest in exploring the potential use of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate use in these contexts.
Conclusion
In conclusion, 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate is a well-studied psychostimulant drug that is commonly used to treat ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of dopamine and norepinephrine in the brain, leading to enhanced activity in the prefrontal cortex. While it has advantages for use in lab experiments, it also has limitations, and further research is needed to fully understand its potential benefits and risks.
Métodos De Síntesis
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with 2-methylpropan-2-amine.
Aplicaciones Científicas De Investigación
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. Additionally, it can help to reduce excessive daytime sleepiness and improve wakefulness in individuals with narcolepsy.
Propiedades
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,16)12-17-7-9-18(10-8-17)13-5-4-6-14(11-13)19-3/h4-6,11H,7-10,12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNAOORVKWTEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC(=CC=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587260.png)
![N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7587265.png)
![2-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7587271.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)


![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)
![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
